ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a hydroxybenzylidene group
Preparation Methods
The synthesis of ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with a thiazole derivative under basic conditions to form the benzylidene-thiazole intermediate. This intermediate is then reacted with ethyl piperidine-3-carboxylate under acidic conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated derivative.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the thiazole and piperidine rings can participate in hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and piperidine carboxylates. For example:
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid: This compound has a similar structure but includes an ethoxy group and a thioxo group.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: This compound features a benzyl group instead of a hydroxybenzylidene group.
The uniqueness of ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 1-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17(23)13-4-3-9-20(11-13)18-19-16(22)15(25-18)10-12-5-7-14(21)8-6-12/h5-8,10,13,21H,2-4,9,11H2,1H3/b15-10- |
InChI Key |
YPXFGONQVCSUHQ-GDNBJRDFSA-N |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 |
Origin of Product |
United States |
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